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Introduction
(S)-Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective oral

tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20

insertion (exon20ins) mutations.[1][2][3] These mutations are a key oncogenic driver in a

subset of non-small cell lung cancer (NSCLC) and have historically been challenging to treat

with conventional EGFR TKIs.[2][4] Preclinical studies utilizing mouse xenograft models have

been instrumental in demonstrating the in vivo efficacy and pharmacodynamic effects of

Sunvozertinib, supporting its clinical development.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the

administration of (S)-Sunvozertinib in both cell line-derived (CDX) and patient-derived (PDX)

mouse xenograft models based on published preclinical data.
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Xenograft
Model

EGFR
Mutation
Status

Treatment
Group (Oral
Administration
)

Tumor Growth
Inhibition (TGI)
/ Regression

Reference

LU0387 (PDX)

EGFR exon20ins

(H773_V774insN

PH)

12.5 mg/kg,

twice daily (b.i.d.)

Dose-dependent

tumor growth

inhibition

[2][6]

25 mg/kg, b.i.d.
Tumor

regression
[2][6]

50 mg/kg, b.i.d.
Profound tumor

regression
[2][6]

LU3075 (PDX)

EGFR exon20ins

(P772_H773insD

NP)

12.5 mg/kg, once

daily (q.d.)

Dose-dependent

tumor growth

inhibition

[2][6]

25 mg/kg, q.d.
Tumor

regression
[2][6]

50 mg/kg, q.d.
Profound tumor

regression
[2][6]

Table 2: Summary of (S)-Sunvozertinib Activity in Wild-
Type EGFR Xenograft Model

Xenograft
Model

EGFR
Mutation
Status

Treatment
Group (Oral
Administration
)

Tumor Growth
Inhibition (TGI)
/ Regression

Reference

A431 (CDX)
Wild-Type EGFR

(overexpressed)

25 mg/kg, once

daily (q.d.)

No tumor

regression

observed

[6]
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Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models (LU0387 and LU3075)
This protocol describes the general procedure for establishing patient-derived xenografts.

Specific pathogen-free, immunodeficient mice (e.g., NOD/SCID or SCID hairless outbred

(SHO) mice) are required.[7][8]

Materials:

Fresh tumor tissue from NSCLC patients with confirmed EGFR exon20ins mutations.

Sterile transport medium (e.g., RPMI-1640 with antibiotics) on ice.

Sterile surgical instruments (scalpels, forceps).

Sterile Petri dishes.

Phosphate-buffered saline (PBS).

Biosafety cabinet.

Immunodeficient mice (6-8 weeks old).

Anesthesia (e.g., isoflurane).

Wound clips or surgical glue.

Analgesics.

Procedure:

Tissue Collection: Aseptically collect fresh tumor specimens from surgery or biopsy and

immediately place them in a sterile vial containing transport medium on ice.[9]

Tissue Processing (within a biosafety cabinet): a. Transfer the tumor tissue to a sterile Petri

dish. b. Wash the tissue with cold, sterile PBS to remove blood and debris. c. Using sterile

instruments, carefully remove any non-tumorous or necrotic tissue. d. Mince the viable tumor

tissue into small fragments of approximately 2-3 mm³.[9]
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Implantation: a. Anesthetize the immunodeficient mouse. b. Make a small incision (approx. 5

mm) in the skin of the flank. c. Create a subcutaneous pocket using blunt dissection. d.

Implant one to two tumor fragments into the subcutaneous space.[10] e. Close the incision

with wound clips or surgical glue.

Post-operative Care and Monitoring: a. Administer analgesics as per institutional guidelines.

b. Monitor the mice for recovery and signs of distress. c. Palpate the implantation site twice

weekly to monitor for tumor establishment.

Tumor Growth and Passaging: a. Once tumors reach a volume of approximately 100-200

mm³, randomize the mice into treatment and control groups. b. When tumors reach a size of

1.0-1.5 cm in diameter, passage the tumors into new recipient mice to expand the model.[4]

PDX models are typically used for studies after at least three passages to ensure stability.[8]

Protocol 2: (S)-Sunvozertinib Formulation and
Administration
Materials:

(S)-Sunvozertinib powder.

Vehicle for oral gavage (e.g., 0.5% methylcellulose or a similar aqueous-based vehicle is

commonly used for oral administration of small molecules in mice, though the exact vehicle

for Sunvozertinib was not specified in the reviewed literature).

Oral gavage needles.

Syringes.

Balance and weigh boats.

Vortex mixer or sonicator.

Procedure:

Formulation Preparation: a. Calculate the required amount of (S)-Sunvozertinib based on

the desired dose (e.g., 25 mg/kg) and the number and weight of the mice. b. Weigh the (S)-
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Sunvozertinib powder accurately. c. Prepare the vehicle solution. d. Suspend the (S)-
Sunvozertinib powder in the vehicle to the desired final concentration. Ensure a

homogenous suspension, potentially using a vortex mixer or sonicator. Prepare fresh daily.

Oral Administration: a. Gently restrain the mouse. b. Administer the prepared (S)-
Sunvozertinib suspension or vehicle control orally using a gavage needle. The volume is

typically 100 µL for a 20-25 g mouse. c. Administer the treatment once daily (q.d.) or twice

daily (b.i.d.) as required by the experimental design.[6] d. Continue treatment for the duration

of the study.

Protocol 3: Tumor Growth Monitoring and Efficacy
Evaluation
Materials:

Digital calipers.

Animal scale.

Procedure:

Tumor Measurement: a. Measure the tumor dimensions (length and width) twice weekly

using digital calipers.[6] b. Calculate the tumor volume using the formula: Tumor Volume

(mm³) = (Width² x Length) / 2.

Body Weight Measurement: a. Record the body weight of each mouse twice weekly to

monitor for toxicity.[6]

Efficacy Endpoints: a. The primary efficacy endpoint is often tumor growth inhibition (TGI) or

tumor regression. b. Continue the study until tumors in the control group reach a

predetermined size (e.g., 1500-2000 mm³) or until the study endpoint is reached.[11] c.

Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.

Protocol 4: Pharmacodynamic Analysis by
Immunohistochemistry (IHC)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15572759?utm_src=pdf-body
https://www.benchchem.com/product/b15572759?utm_src=pdf-body
https://www.benchchem.com/product/b15572759?utm_src=pdf-body
https://www.benchchem.com/product/b15572759?utm_src=pdf-body
https://www.benchchem.com/product/b15572759?utm_src=pdf-body
https://www.researchgate.net/publication/359882493_Sunvozertinib_a_Selective_EGFR_Inhibitor_for_Previously_Treated_Non-Small_Cell_Lung_Cancer_with_EGFR_Exon_20_Insertion_Mutations
https://www.researchgate.net/publication/359882493_Sunvozertinib_a_Selective_EGFR_Inhibitor_for_Previously_Treated_Non-Small_Cell_Lung_Cancer_with_EGFR_Exon_20_Insertion_Mutations
https://www.researchgate.net/publication/359882493_Sunvozertinib_a_Selective_EGFR_Inhibitor_for_Previously_Treated_Non-Small_Cell_Lung_Cancer_with_EGFR_Exon_20_Insertion_Mutations
https://synapse.patsnap.com/article/what-is-the-mechanism-of-sunvozertinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol provides a general method for detecting phosphorylated EGFR (pEGFR) and

phosphorylated ERK (pERK) in tumor tissues.

Materials:

Formalin (10% neutral buffered).

Paraffin processing reagents (ethanol series, xylene).

Paraffin wax.

Microtome.

Microscope slides.

Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0).

Hydrogen peroxide (3%).

Blocking buffer (e.g., 1% bovine serum albumin or normal goat serum).

Primary antibodies:

Rabbit anti-pEGFR (Tyr1068).

Rabbit anti-pERK (Thr202/Tyr204).

HRP-conjugated secondary antibody (anti-rabbit).

DAB substrate kit.

Hematoxylin counterstain.

Mounting medium.

Procedure:

Tissue Collection and Fixation: a. At the end of the study, euthanize the mice and excise the

tumors. b. Fix the tumor tissues in 10% neutral buffered formalin for 24 hours.
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Tissue Processing and Sectioning: a. Dehydrate the fixed tissues through a graded series of

ethanol, clear in xylene, and embed in paraffin wax. b. Cut 3-5 µm sections using a

microtome and mount on slides.

Deparaffinization and Rehydration: a. Deparaffinize the sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing the slides in

antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath). Allow to cool.

Immunostaining: a. Wash slides with TBST (Tris-buffered saline with 0.1% Tween-20). b.

Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10 minutes.

c. Wash with TBST. d. Block non-specific binding with blocking buffer for 1 hour. e. Incubate

with the primary antibody (e.g., anti-pEGFR or anti-pERK) overnight at 4°C. f. Wash with

TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature. h. Wash with TBST.

Detection and Counterstaining: a. Apply the DAB substrate and incubate until the desired

stain intensity develops. b. Rinse with water. c. Counterstain with hematoxylin.

Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol and

xylene. b. Mount with a permanent mounting medium.

Analysis: a. Image the slides and quantify the staining intensity. The expression of pEGFR

and pERK in tumor tissues is normalized to the vehicle control group.[6]
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Caption: (S)-Sunvozertinib inhibits mutant EGFR signaling.
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Caption: Experimental workflow for Sunvozertinib xenograft studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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